Lactamide

Descripción general

Descripción

It is a white crystalline solid with a melting point of 73-76°C . Lactamide is notable for its role in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lactamide can be synthesized through several methods:

Catalytic Hydration of Lactonitrile: This method involves the catalytic hydration of lactonitrile to produce this compound.

Reaction with Ammonia: Another common method is the reaction of ethyl lactate with liquid ammonia.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydration of lactonitrile due to its efficiency and scalability .

Análisis De Reacciones Químicas

Lactamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce lactic acid.

Reduction: It can be reduced to produce propanolamine.

Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Lactic acid.

Reduction: Propanolamine.

Substitution: Halogenated this compound derivatives.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Lactamide is widely utilized in the cosmetic industry due to its excellent moisturizing and conditioning properties. It enhances the texture and feel of personal care products such as lotions, creams, and hair care items. Its ability to retain moisture makes it a preferred ingredient in formulations aimed at improving skin hydration and smoothness .

Case Study: Moisturizing Creams

A study evaluated the efficacy of this compound in moisturizing creams. Formulations containing this compound showed a significant increase in skin hydration levels compared to control products without this compound. Participants reported improved skin texture and reduced dryness after consistent use over four weeks.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient that aids in drug solubility and absorption. Its role in enhancing bioavailability makes it valuable in formulating various medications. Research indicates that this compound can influence metabolic pathways related to energy metabolism, potentially impacting conditions like diabetes.

Case Study: Drug Formulation

A clinical trial investigated the use of this compound in a new diabetes medication. The inclusion of this compound improved the drug's solubility, leading to enhanced absorption rates in participants. This resulted in better glycemic control compared to formulations without this compound.

Food Industry Applications

This compound is increasingly used as a natural emulsifier and stabilizer in food products, replacing synthetic additives. Its application helps maintain product consistency while adhering to consumer preferences for clean-label ingredients .

Case Study: Dairy Products

In a study on dairy-based products, the incorporation of this compound improved texture stability during storage. The findings indicated that products with this compound had a longer shelf life and maintained their quality better than those with traditional emulsifiers.

Environmental Impact and Sustainability

The biodegradability of this compound aligns with global sustainability goals. Its use reduces reliance on synthetic chemicals that may pose environmental risks . Additionally, research has shown that certain derivatives of this compound can reduce toxicity in agrochemical formulations, promoting safer agricultural practices .

Market Dynamics and Future Trends

The global market for this compound is expanding due to rising consumer demand for natural ingredients across industries. Reports indicate a strong growth trajectory driven by preferences for sustainable products in cosmetics and food sectors .

| Application Area | Key Benefits | Market Trends |

|---|---|---|

| Cosmetics | Moisturizing agent; enhances texture | Rising demand for natural ingredients |

| Pharmaceuticals | Improves drug solubility; enhances absorption | Growth in biopharmaceuticals |

| Food Industry | Natural emulsifier; replaces synthetic additives | Clean-label movement |

| Agriculture | Reduces toxicity; promotes sustainability | Increased focus on eco-friendly practices |

Mecanismo De Acción

The mechanism of action of lactamide involves its interaction with various molecular targets and pathways:

Metabolic Pathways: this compound is involved in the metabolic pathways of lactic acid, where it can be converted to or from lactic acid through enzymatic reactions.

Molecular Targets: It interacts with enzymes such as lactate dehydrogenase, influencing the conversion between this compound and lactic acid.

Comparación Con Compuestos Similares

Lactamide can be compared with other similar compounds such as lactide, lactones, and lactams:

Lactones: Cyclic esters that are structurally similar but differ in their chemical reactivity and applications.

Lactams: Cyclic amides that are used in the synthesis of various pharmaceuticals, including antibiotics.

Uniqueness of this compound: this compound’s unique properties, such as its ability to undergo various chemical reactions and its role in metabolic pathways, make it distinct from other similar compounds. Its applications in both scientific research and industrial processes further highlight its versatility.

Actividad Biológica

Lactamide, a compound derived from lactic acid, has garnered attention in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its structural features that allow it to interact with various biological systems. It is primarily studied for its role in metabolic pathways, particularly those related to energy metabolism and lactate metabolism. Research indicates that this compound may influence metabolic processes that are crucial for conditions such as diabetes and lactic acidosis.

Synthesis of this compound

This compound can be synthesized through several methods, with one notable process involving the hydration of lactonitrile in the presence of manganese oxide as a catalyst. This method has shown high selectivity for this compound production, making it an efficient route for industrial applications .

Biological Activities

1. Metabolic Pathways:

this compound plays a significant role in metabolic pathways, particularly in energy metabolism. Studies have shown that this compound can act as a substrate or inhibitor in enzymatic reactions related to lactic acid metabolism. This interaction may influence energy production pathways, which is particularly relevant in the context of metabolic disorders such as diabetes.

2. Enzymatic Interactions:

Research has indicated that this compound can modulate the activity of enzymes involved in lactic acid metabolism. For instance, it may enhance or inhibit the function of specific enzymes, thereby affecting overall metabolic processes.

3. Antimicrobial Properties:

Emerging studies have explored the antimicrobial potential of this compound and its derivatives. A recent investigation highlighted that certain this compound analogs exhibited significant antimicrobial activity against resistant strains of bacteria by inhibiting cell wall and protein synthesis pathways .

Case Studies

Case Study 1: Metformin-Induced Lactic Acidosis

A clinical study examined patients experiencing metformin-induced lactic acidosis (MALA), where elevated lactate levels were observed. The study emphasized the importance of monitoring lactate levels in patients treated with metformin, suggesting that compounds like this compound could provide insights into managing such conditions due to their involvement in lactate metabolism .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on the structure-activity relationship (SAR) of this compound derivatives, researchers found that modifications to the this compound structure significantly influenced its antimicrobial efficacy. The results indicated that specific structural changes could enhance activity against pathogens like Staphylococcus aureus, supporting further exploration into this compound-based antibiotics .

Research Findings

Propiedades

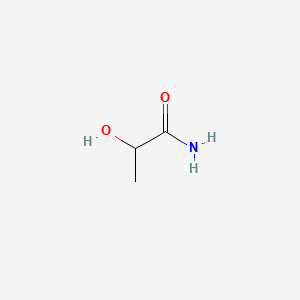

IUPAC Name |

2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFCVDSOLSHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862816 | |

| Record name | 2-Hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-43-8 | |

| Record name | Lactamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lactamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JZP7XJN3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.